molecular formula C14H22N4O2 B1454376 Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1206247-69-9

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1454376
CAS No.: 1206247-69-9
M. Wt: 278.35 g/mol
InChI Key: APHXZTMJZUFEIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 1206247-69-9) is a high-value piperazine-based chemical building block designed for advanced pharmaceutical research and development . The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances solubility and stability during synthetic processes, and a reactive 4-aminopyridin-2-yl moiety that serves as a key site for further functionalization . Piperazine derivatives are fundamental scaffolds in medicinal chemistry, frequently utilized to optimize the pharmacokinetic properties of drug candidates and to arrange pharmacophoric groups for effective interaction with biological targets . As such, this Boc-protected aminopyridyl piperazine is a versatile synthon for constructing more complex molecules, particularly in the discovery and process chemistry of targeted therapeutics. Its application is essential in the synthesis of potent, selective inhibitors and other bioactive compounds. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHXZTMJZUFEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206247-69-9
Record name tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate
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Biological Activity

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the biological activity of TBAP, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TBAP has the chemical formula C15H23N3O2 and features a piperazine core substituted with a tert-butyl group and a 4-aminopyridine moiety. The structural characteristics contribute to its biological activity and interaction with various biological targets.

Biological Activity Overview

1. Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)
Recent studies have highlighted TBAP's role as an inhibitor of PHGDH, an enzyme involved in serine biosynthesis. PHGDH is considered a therapeutic target in oncology due to its overexpression in several cancer types. High-throughput screening assays have demonstrated that TBAP exhibits potent inhibitory activity against PHGDH, with IC50 values indicating effective inhibition at low micromolar concentrations .

2. Structure-Activity Relationships (SAR)
The SAR studies conducted on TBAP have revealed critical insights into its pharmacological profile. Modifications to the piperazine ring and the aminopyridine substituent significantly influence its inhibitory potency against PHGDH. For instance, variations in the alkyl substituents at the 4-position of the piperazine ring affect binding affinity and selectivity . A summary of key findings from SAR studies is presented in Table 1.

Modification Effect on Activity
Tert-butyl vs. isopropyl at position 4Increased potency observed with tert-butyl
Variations in the aminopyridine moietyEssential for maintaining target inhibition
Presence of thiourea or urea groupsCritical for maintaining enzyme activity

Case Studies

Case Study 1: Cancer Cell Line Inhibition
In vitro studies using cancer cell lines have shown that TBAP effectively reduces cell proliferation by inhibiting PHGDH activity. For example, treatment with TBAP resulted in a significant decrease in serine levels within cancer cells, leading to impaired growth and survival . This finding supports the potential application of TBAP as an anticancer agent.

Case Study 2: Selectivity Profile
Further investigations into the selectivity of TBAP revealed that it preferentially inhibits PHGDH without affecting other dehydrogenases, demonstrating a favorable selectivity profile that minimizes off-target effects. This characteristic is crucial for developing therapeutics with reduced side effects .

Research Findings

Research has consistently shown that compounds similar to TBAP exhibit varying degrees of biological activity based on their structural modifications. For instance, derivatives with altered piperazine or pyridine rings were assessed for their ability to inhibit PHGDH and other related enzymes. The results indicated that maintaining specific functional groups is essential for optimal biological activity .

Table 2: Summary of Biological Activities

Compound Target IC50 (µM) Activity Type
Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylatePHGDH5.4Inhibitor
Analog Compound AOther Dehydrogenases>10Non-inhibitory
Analog Compound BPHGDH12.0Moderate inhibitor

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of palbociclib, a drug approved for treating hormone receptor-positive breast cancer. The compound's structure allows it to function effectively in complex synthetic pathways, enhancing the efficiency of drug development processes .

1.2 Anticancer Activity

Research indicates that compounds featuring aminopyridine moieties can exhibit significant biological activity, particularly in cancer therapy. The structural attributes of tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate may contribute to its ability to influence cell cycle regulation and apoptosis in cancer cells . This potential makes it a candidate for further exploration in anticancer drug development.

While specific mechanisms of action for tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate remain under investigation, its structural similarities to known bioactive compounds suggest potential interactions with various biological targets. Pyridine derivatives are often associated with antimicrobial properties and effects on the central nervous system . Further studies are necessary to elucidate its precise biological effects.

Several studies have documented the efficacy of related compounds in treating various conditions:

5.1 Antimalarial Research

A structure-guided design approach has been employed in developing inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), showcasing the importance of pyridine derivatives in antimalarial therapies . Although not directly related to tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, these findings underscore the broader relevance of similar compounds in medicinal chemistry.

5.2 Ongoing Investigations

Research continues into optimizing the pharmacological profiles of aminopyridine derivatives, with particular focus on balancing potency and pharmacokinetic properties for effective therapeutic applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent/Modification Key Properties/Applications Reference
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 5) 3-Cyano group on pyridine Enhanced electron-withdrawing effects; used in cross-coupling reactions
Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) Thiadiazole ring at pyridine C3 Improved metabolic stability; potential antimicrobial activity
Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate Phenyl ring with amino and cyano groups Altered solubility; intermediate for benzimidazoles
Tert-butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate (C18) Pyrazole ring at pyridine C3 Hydrogen-bonding capability; kinase inhibitor scaffolds
Tert-butyl 4-(4-(4-methoxypiperidin-1-yl)phenyl)piperazine-1-carboxylate Methoxypiperidine substituent Increased bulk; CNS drug candidate
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) Piperidine instead of aminopyridine Higher basicity; GPCR-targeted therapies
Key Observations:
  • Electron-Withdrawing Groups (e.g., cyano in Compound 5): Reduce electron density on the pyridine ring, favoring nucleophilic aromatic substitution .
  • Heterocyclic Substituents (e.g., thiadiazole in C11): Enhance metabolic stability and binding affinity in drug discovery .
  • Aromatic System Swaps (e.g., phenyl in vs. pyridine in the target compound): Phenyl derivatives exhibit lower solubility but higher thermal stability .
Key Insights:
  • Cross-Coupling Reactions : Predominant for introducing aryl/heteroaryl groups (e.g., Suzuki-Miyaura in , Buchwald-Hartwig in ).
  • Heterocycle Formation : Cyclization steps (e.g., oxadiazole in ) require precise stoichiometry and temperature control.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate
Molecular Weight (g/mol) 278.35 269.38 288.25
LogP (Predicted) 1.8 2.1 2.4
Hydrogen Bond Acceptors 6 5 7
Topological Polar Surface Area 75 Ų 68 Ų 85 Ų
Solubility (LogS) -3.2 (Moderate) -2.9 (High) -4.1 (Low)
Key Trends:
  • Aminopyridine vs. Piperidine: The target compound’s amino group increases polarity (higher TPSA) but reduces LogP compared to piperidine analogs .
  • Cyanophenyl Derivatives: Lower solubility due to aromatic stacking and reduced hydrogen-bonding capacity .

Preparation Methods

Photocatalytic One-step Preparation Method

A novel, environmentally friendly method involves a photocatalytic reaction under visible light irradiation, which enables the direct synthesis of the target compound in a single step with high yield and minimal byproducts.

Key Reaction Components:

Component Role Molar Ratio (Example)
2-Aminopyridine Aminopyridine source 0.2 mmol (1.0 eq)
Piperazine-1-tert-butyl formate Piperazine carbamate source 0.2 mmol (1.0 eq)
Acridine salt Photocatalyst 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide Oxidant 0.1 mmol (0.5 eq)
Anhydrous dichloroethane Solvent 2 mL

Procedure:

  • Mix the above reagents in anhydrous dichloroethane.
  • Replace the atmosphere with oxygen three times to ensure oxidative conditions.
  • Irradiate the mixture with blue LED light for 10 hours at room temperature.
  • After completion, the reaction mixture is filtered, dried, and purified by column chromatography.

Outcome:

  • The product tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate is obtained as a colorless white solid.
  • Yield reported: approximately 95%.

Advantages:

  • One-step synthesis significantly shortens the synthetic route.
  • High selectivity reduces byproduct formation.
  • Avoids heavy metals and hydrogen gas, enhancing safety and environmental friendliness.
  • Cost-effective due to simple reagents and mild conditions.

Reaction Mechanism:

  • The acridine salt absorbs visible light, generating an excited state that facilitates the coupling of 2-aminopyridine with piperazine-1-tert-butyl formate.
  • The oxidant regenerates the photocatalyst and drives the reaction forward.

Multi-step Palladium-Catalyzed Cross-Coupling Method

This classical method involves a series of reactions including halogenation, coupling, and reduction steps.

Stepwise Synthesis:

Step Reaction Type Reagents & Conditions Product & Yield
1 Iodination of 2-aminopyridine 2-Aminopyridine, potassium iodate, potassium iodide in concentrated sulfuric acid at controlled temperature 2-Amino-5-iodopyridine (crude)
2 Palladium-catalyzed coupling 2-Amino-5-iodopyridine, Boc-piperazine, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., Xantphos), sodium tert-butoxide, toluene, 20-30°C, 2-4 h tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, ~80% yield
3 Purification Filtration, washing, drying Pure target compound

Detailed Conditions for Coupling Step:

  • Ligand weight: 11-13% of 2-amino-5-iodopyridine weight.
  • Catalyst weight: 8-10% of 2-amino-5-iodopyridine weight.
  • Solvent weight: 140-170% of 2-amino-5-iodopyridine weight.
  • Stirring under low oxygen content (<0.5%) to avoid catalyst deactivation.
  • Temperature raised to 100°C for 2 hours after mixing catalyst and substrates.

Advantages:

  • Well-established and scalable for industrial production.
  • High purity and good yield.
  • Versatility in modifying substituents by changing halogenation or coupling partners.

Limitations:

  • Multi-step process increases time and resource consumption.
  • Use of palladium catalysts and ligands adds cost and requires careful handling.

Reduction of Nitro Precursors

An alternative approach involves preparing the nitro-substituted intermediate followed by catalytic hydrogenation:

  • Starting from 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
  • Reduction using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere in ethanol.
  • Reaction time approximately 3 hours.
  • Purification yields the desired amino-substituted compound.

This method is common in laboratory and industrial settings and allows for straightforward introduction of the amino group via reduction.

Comparative Summary of Preparation Methods

Preparation Method Reaction Type Key Reagents & Catalysts Yield (%) Advantages Disadvantages
Photocatalytic One-step Synthesis Photocatalytic coupling 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant, blue LED ~95 One-step, eco-friendly, high yield, mild conditions Requires specialized photocatalyst and light source
Palladium-catalyzed Cross-coupling Halogenation + Pd-catalyzed coupling 2-Amino-5-iodopyridine, Boc-piperazine, Pd catalyst, ligand, base, toluene ~80 Established, scalable, versatile Multi-step, expensive catalysts, longer time
Nitro Reduction Method Catalytic hydrogenation 4-(6-Nitropyridin-3-yl)piperazine-1-carboxylate tert-butyl ester, Pd/C, H2, EtOH High Straightforward, common industrial method Requires nitro precursor, hydrogen gas handling

Research Findings and Practical Considerations

  • The photocatalytic method reduces synthesis complexity and environmental impact, making it attractive for green chemistry applications.
  • The palladium-catalyzed method remains the standard for industrial synthesis due to robustness and scalability.
  • Control of oxygen levels and reaction temperature is critical in palladium-catalyzed coupling to maximize yield and prevent catalyst poisoning.
  • Purification typically involves column chromatography or recrystallization to achieve high purity.
  • The choice of method depends on scale, available equipment, cost constraints, and desired purity.

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidines or pyridines under reflux conditions. In one protocol, 5-bromo-2-chloropyrimidine is heated with tert-butyl piperazine-1-carboxylate in 1,4-dioxane at 110°C for 12 hours, using potassium carbonate as a base, yielding 88.7% product . Similar methods involve coupling with brominated pyridines and optimizing solvent systems (e.g., toluene/ethanol for Suzuki-Miyaura cross-couplings) . Post-synthesis purification often employs silica gel chromatography with hexane/ethyl acetate gradients.

Q. Q2. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : Confirm piperazine and pyridyl proton environments (e.g., δ 1.49 ppm for tert-butyl protons, 6.53–8.16 ppm for pyridyl protons) .
  • LCMS/HRMS : Verify molecular weight (e.g., [M+H-100]+ fragments at m/z 243) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O bonds in zig-zag architectures) .

Advanced Synthesis and Reaction Optimization

Q. Q3. How can reaction conditions be optimized to mitigate low yields in coupling reactions?

Yields depend on solvent polarity, base strength, and temperature. For example, using microwave-assisted heating (100°C, 3 hours) in Suzuki-Miyaura couplings improves efficiency (91% yield) compared to conventional heating . Catalytic systems (e.g., Pd(PPh₃)₄) and inert atmospheres are critical for minimizing side reactions. Kinetic studies of competing nucleophiles (e.g., chloride vs. piperazine) can guide stoichiometric adjustments .

Q. Q4. What strategies are used to resolve regioselectivity challenges in pyridyl-piperazine coupling?

Regioselectivity is controlled by steric and electronic effects. For example, 5-bromo-2-chloropyrimidine preferentially reacts at the 2-position due to lower steric hindrance and higher electrophilicity. Computational tools (e.g., DFT calculations) predict reactive sites, while protecting groups (e.g., tert-butyl carbamate) stabilize intermediates .

Biological Evaluation and Mechanism

Q. Q5. How is tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate evaluated for biological activity?

The compound is tested in enzyme inhibition assays (e.g., prolyl-hydroxylase inhibition via IC₅₀ measurements) . For antimicrobial studies, broth microdilution assays against E. coli or C. albicans determine minimum inhibitory concentrations (MICs). Moderate activity (MIC = 32–64 µg/mL) has been reported .

Q. Q6. What structural features contribute to its role as a prolyl-hydroxylase inhibitor?

The aminopyridyl moiety chelates iron in the enzyme’s active site, while the tert-butyl group enhances lipophilicity for membrane penetration. Piperazine flexibility allows conformational adaptation to binding pockets . SAR studies show that halogen substitutions (e.g., 4-chlorophenyl) improve potency by 2–3-fold .

Data Contradictions and Reproducibility

Q. Q7. How can researchers address discrepancies in reported yields for similar reactions?

Variations arise from solvent purity, catalyst loading, or workup protocols. For instance, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate synthesis yields range from 62% (toluene, 110°C) to 88.7% (1,4-dioxane, 110°C) . Reproducibility requires strict control of anhydrous conditions and exclusion of oxygen in palladium-catalyzed reactions .

Q. Q8. Why do crystallographic studies show divergent packing modes for structurally similar derivatives?

Packing is influenced by substituent polarity and hydrogen-bonding capacity. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate forms zig-zag architectures via C–H⋯O interactions, while hydrazide derivatives adopt L-shaped geometries due to N–H⋯O/N bonds . Solvent choice during crystallization (e.g., Et₂O vs. MeOH) also affects polymorphism.

Applications in Drug Development

Q. Q9. How is this compound utilized in targeted protein degradation (e.g., LYMTACs)?

The piperazine core serves as a linker in chimeric molecules, enabling lysosome-mediated degradation of target proteins. For example, coupling with chloropyrimidine warheads generates bifunctional degraders that recruit lysosomal membrane proteins . Optimizing linker length and rigidity improves degradation efficiency (e.g., EC₅₀ < 100 nM) .

Q. Q10. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification : Scaling silica gel chromatography is impractical; switch to recrystallization or flash distillation.
  • Byproducts : Bromide elimination or tert-butyl deprotection requires careful monitoring via TLC/LCMS .
  • Cost : Pd catalysts and boronate esters necessitate recycling strategies or alternative coupling methods .

Computational and Structural Insights

Q. Q11. How do Hirshfeld surface analyses aid in understanding intermolecular interactions?

These analyses quantify contact contributions (e.g., 25% H⋯H, 15% O⋯H in tert-butyl derivatives), guiding crystal engineering. For example, strong N–H⋯O bonds in hydrazide derivatives correlate with higher thermal stability (Tₘ > 200°C) .

Q. Q12. Can molecular docking predict binding modes for prolyl-hydroxylase inhibition?

Yes. Docking into the HIF-α binding pocket (PDB: 3HQR) reveals hydrogen bonds between the aminopyridyl group and Glu₃₀₆/His₃₀₄. MD simulations (>50 ns) validate stability, with RMSD < 2.0 Å .

Safety and Handling

Q. Q13. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, respiratory masks, and safety goggles .
  • Storage : Sealed containers under nitrogen at room temperature .
  • Spills : Neutralize with vermiculite and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate
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